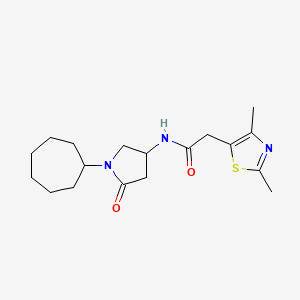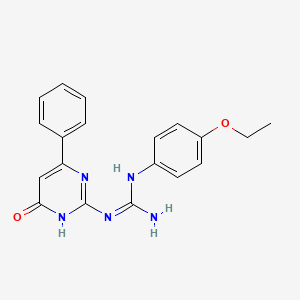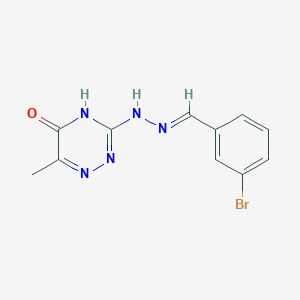![molecular formula C22H28N2O3 B6119218 N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6119218.png)
N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as IBUTAMOREN, is a selective agonist of the ghrelin receptor and is used in scientific research for its potential to increase growth hormone levels and improve muscle mass.
Mécanisme D'action
N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide works by binding to the ghrelin receptor, which is found in the brain and other tissues. This binding activates the receptor, leading to an increase in growth hormone levels. N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide also has anabolic effects on muscle tissue, leading to increased muscle mass.
Biochemical and Physiological Effects:
N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to increase growth hormone levels in both animals and humans. It has also been shown to improve muscle mass and bone density in animals. Additionally, N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to improve cognitive function and insulin sensitivity in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments, including its ability to increase growth hormone levels and improve muscle mass. However, N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide also has limitations, including its potential to cause side effects such as increased appetite and insulin resistance.
Orientations Futures
For N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide research include studying its potential to treat growth hormone deficiency and sarcopenia. Additionally, N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide could be studied for its potential to improve cognitive function and insulin sensitivity in individuals with metabolic disorders. Further research is also needed to determine the long-term effects and safety of N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide use.
Méthodes De Synthèse
N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide is synthesized through a series of chemical reactions. The first step involves the preparation of 2-isopropyl-5-methylphenol, which is then reacted with ethyl chloroformate to form ethyl 2-(2-isopropyl-5-methylphenoxy)acetate. This intermediate is then reacted with 4-aminophenylbutyric acid to form N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide.
Applications De Recherche Scientifique
N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been studied for its potential to increase growth hormone levels and improve muscle mass. It has also been studied for its potential to improve bone density, cognitive function, and insulin sensitivity. Additionally, N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been studied for its potential to treat growth hormone deficiency and sarcopenia.
Propriétés
IUPAC Name |
N-[3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-5-7-21(25)23-17-8-6-9-18(13-17)24-22(26)14-27-20-12-16(4)10-11-19(20)15(2)3/h6,8-13,15H,5,7,14H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYKDNOGRUTFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-isopropyl-6-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6119140.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6119148.png)

![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6119173.png)
![N-[2-(methylthio)ethyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6119174.png)
![1-{3-[3-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B6119188.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6119194.png)
![N-{2-[7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B6119205.png)
![3-chloro-N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6119211.png)

![4-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-cyclohexyl-2-piperazinone](/img/structure/B6119230.png)

![2-(3-{4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B6119249.png)
